1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one
Overview
Description
1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features an aminomethyl group attached to the fourth position of the piperidine ring and a pentan-1-one moiety linked to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminomethylpiperidine with pentanoyl chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxylamine (NH₂OH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Substituted piperidines and amides.
Scientific Research Applications
1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound can be used in the study of biological systems and as a potential inhibitor in biochemical assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
1-(4-(aminomethyl)piperidin-1-yl)ethan-1-one
2-(4-(aminomethyl)piperidin-1-yl)ethan-1-ol
3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)quinolin-2-one
[4-(3-aminomethyl-phenyl)piperidin-1-yl]-(5-phenethyl-pyridin-3-yl)methanone
This comprehensive overview provides a detailed understanding of 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-11(14)13-7-5-10(9-12)6-8-13/h10H,2-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSENKVNMQQDIAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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